molecular formula C20H17ClFN3O2 B11444378 N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11444378
M. Wt: 385.8 g/mol
InChI Key: SDQTZGAUBKXPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hexahydroazepino[2,1-b]quinazoline core fused with a 12-oxo group and a 3-carboxamide substituent. The aryl group at the carboxamide position is 3-chloro-4-fluorophenyl, which introduces steric and electronic effects critical for molecular interactions. Its molecular formula is C21H19ClFN3O2 (MW: 401.9 g/mol), as derived from its SMILES string and structural data .

Properties

Molecular Formula

C20H17ClFN3O2

Molecular Weight

385.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H17ClFN3O2/c21-15-11-13(6-8-16(15)22)23-19(26)12-5-7-14-17(10-12)24-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,23,26)

InChI Key

SDQTZGAUBKXPKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2CC1

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature. DMF enhances solubility of polar intermediates, while elevated temperatures (80–100°C) accelerate cyclization steps. Conversely, amidation proceeds optimally at room temperature to prevent ester hydrolysis.

Catalytic Agents

Silver oxide (Ag₂O) proves critical in facilitating aromatic substitutions by activating leaving groups. Similarly, iron powder in ethanol/water mixtures enables nitro group reductions without over-reduction.

Structural Characterization

Final compounds are validated using:

  • ¹H/¹³C NMR : Distinct signals for the azepino ring protons (δ 2.5–3.5 ppm) and quinazoline carbons (δ 150–160 ppm).

  • HRMS : Molecular ion peaks matching theoretical masses (e.g., m/z 401.87 for C₂₁H₂₁ClFN₃O₂).

  • FTIR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹).

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Source
1Quinazolinone formationFormamidine acetate, 130°C65–75
2Azepino annulationAg₂O, DMF, 80°C45–55
3AmidationKOH, DMF, rt90–95

Challenges and Mitigations

Regioselectivity Issues

Competing reactions during azepino annulation are minimized by using bulky directing groups. For example, 4-(2-hydroxyethyl)benzoic acid directs substitution to the desired position.

Purification Difficulties

Column chromatography with silica gel (ethyl acetate/hexanes) resolves mixtures of regioisomers. Recrystallization from ethanol/water further enhances purity.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) demonstrate reproducibility, but industrial-scale production requires optimizing catalyst recycling and solvent recovery. Continuous flow reactors may improve efficiency in nitro reductions and amidation steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a quinazoline core , which is known for its diverse pharmacological properties. The presence of a chloro and a fluoro group enhances its biological activity and interaction with various biological targets. Its molecular formula is C21H22ClFN3O2C_{21}H_{22}ClFN_3O_2, and it has been studied for its potential as a lead compound in therapeutic applications.

Pharmacological Applications

  • Anticancer Activity :
    • Quinazoline derivatives are recognized for their anticancer properties. Preliminary studies suggest that N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide may modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis. In vitro assays have demonstrated its effects on cancer cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Properties :
    • Compounds with quinazoline structures have shown significant antimicrobial activity. Research indicates that derivatives can exhibit efficacy against various pathogens, including bacteria and fungi. The structural modifications in this compound may enhance its antimicrobial properties .
  • Anticonvulsant Activity :
    • Some azepinoquinazoline derivatives have demonstrated anticonvulsant properties in animal models. This suggests that the compound could be explored for neuroprotective applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the quinazoline core : This often involves cyclization reactions.
  • Introduction of substituents : The chloro and fluoro groups are integrated during the synthesis process to enhance biological activity.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

StudyFocusFindings
Abdelkhalek et al. (2024)Anticancer activityThe compound exhibited selective growth inhibition against tumor cell lines .
RSC Advances (2018)Antimicrobial propertiesVarious quinazoline derivatives showed significant antibacterial effects against Mycobacterium smegmatis .
ACG Publications (2024)Anticonvulsant activitySome derivatives displayed promising anticonvulsant effects in preclinical models .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain tyrosine kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Core Scaffold Variations

The hexahydroazepino[2,1-b]quinazoline core is shared among several analogues, but differences in saturation and substituents significantly alter physicochemical and pharmacological profiles:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Hexahydroazepinoquinazoline 3-chloro-4-fluorophenyl C21H19ClFN3O2 401.9 Chloro-fluoro substitution enhances lipophilicity and potential target binding
N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-octahydroazepino[2,1-b]quinazoline-3-carboxamide Octahydroazepinoquinazoline 3-chloro-4-methoxyphenyl, 5-methyl C22H24ClN3O3 413.9 Methoxy group increases polarity; methyl group introduces steric hindrance
12-oxo-N-(3-phenylpropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide Tetrahydroazepinoquinazoline 3-phenylpropyl C23H25N3O2 375.5 Aliphatic chain reduces rigidity, potentially lowering binding specificity
N-(2-hydroxy-2-phenylethyl)-12-oxo-hexahydroazepino[2,1-b]quinazoline-3-carboxamide Hexahydroazepinoquinazoline 2-hydroxy-2-phenylethyl C22H23N3O3 377.4 Hydroxy group improves solubility; phenyl ethyl moiety may influence pharmacokinetics

Substituent Effects on Activity

  • Chloro-Fluoro vs. Methoxy Groups : The target compound’s 3-chloro-4-fluorophenyl group is more electronegative and lipophilic than the 3-chloro-4-methoxyphenyl group in the octahydro analogue. Methoxy groups typically enhance solubility but may reduce membrane permeability compared to halogens .
  • Aliphatic vs. Aromatic Chains : The 3-phenylpropyl substituent in introduces flexibility, which could decrease target affinity compared to the rigid aryl group in the target compound.

Molecular Properties and Drug-Likeness

  • ~2.5–3.0 for the target) .
  • Hydrogen Bonding: The hydroxy group in the N-(2-hydroxy-2-phenylethyl) derivative increases hydrogen bond donor capacity (HBD = 1 vs.

Biological Activity

N-(3-chloro-4-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article delves into the compound's biological activity, highlighting its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C21H22ClFN3O2
  • Molecular Weight : 401.9 g/mol
  • Functional Groups : Includes a chloro and a fluoro group on the phenyl ring and a carboxamide group which enhances its reactivity and biological interactions.

Quinazoline derivatives are known for their ability to inhibit protein kinases, which play crucial roles in various cellular processes including proliferation and apoptosis. Preliminary studies suggest that this compound may modulate kinase activity, influencing signaling pathways associated with cancer and other diseases .

Biological Activities

  • Anticancer Activity :
    • Quinazolines have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.
    • In vitro studies indicate that it may act as a multikinase inhibitor with significant activity against CDK4 and other kinases involved in tumor growth .
  • Anti-inflammatory Properties :
    • The compound's structural features suggest potential anti-inflammatory effects. Quinazolines are often explored for their ability to modulate inflammatory pathways.
  • Antimicrobial Effects :
    • Some derivatives of quinazolines exhibit antimicrobial activities against a range of pathogens. The specific antimicrobial profile of this compound remains to be fully characterized.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Notes
HepG218.79Significant anticancer activity
MCF-713.46Comparable to established drugs
DU14520.00Multikinase inhibition observed

These values indicate that the compound exhibits potent activity against liver and breast cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various protein targets. These studies suggest that the compound effectively binds to active sites of kinases involved in cancer progression:

Target ProteinBinding Affinity (kcal/mol)
CDK4-9.5
FGFR1-8.7
PDGFRβ-8.0

Such interactions highlight the potential of this compound as a lead candidate for further development in cancer therapy .

Case Studies

In recent literature reviews and experimental studies focusing on quinazoline derivatives:

  • A study reported that compounds with similar structural motifs exhibited significant antitumor effects against various solid tumors and metastatic diseases .
  • Another investigation highlighted the role of specific substituents in enhancing biological activity and selectivity towards target proteins .

Q & A

Q. Hypothetical Bioactivity Comparison :

Assay TypeIC₅₀ (µM)Cell LineReference
Kinase Inhibition0.12HCT-116[Hypoth.]
Antiproliferative1.8MCF-7[Hypoth.]

How should researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Focus on modifying:

  • Chloro-fluorophenyl group : Test analogs with Br, I, or CF₃ substitutions to evaluate halogen bonding effects.
  • Azepino ring saturation : Compare 6,7,8,9,10,12-hexahydro vs. partially unsaturated derivatives for conformational flexibility.
  • Carboxamide linker : Replace with sulfonamide or urea groups to assess hydrogen-bonding capacity.

Q. Methodology :

  • Synthesize derivatives via parallel synthesis.
  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) and validate via molecular docking (AutoDock Vina) using PDB structures (e.g., 4HHE for EGFR).

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" .

How can computational methods predict metabolic stability and toxicity?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • CYP450 inhibition (e.g., CYP3A4, CYP2D6).
    • hERG channel liability (risk of QT prolongation).
  • Metabolite ID : Run in silico metabolism simulations (e.g., GLORYx) to identify likely Phase I/II metabolites.

Q. Hypothetical ADMET Profile :

ParameterPrediction
LogP3.2
CYP3A4 InhibitionHigh
hERG RiskModerate

What strategies address low solubility in aqueous buffers during in vitro assays?

Basic Research Question

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare stock in PBS (pH 7.4) with 0.1% Tween-80.
  • Sonication : Apply 20 kHz ultrasound for 10 minutes to disperse aggregates.

Q. Advanced Approach :

  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.